molecular formula C25H24N4O3 B2929801 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1396627-90-9

2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2929801
CAS No.: 1396627-90-9
M. Wt: 428.492
InChI Key: XFZGAVKGPPPDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one (CAS 1396627-90-9) is a synthetic complex molecular hybrid with a molecular formula of C₂₅H₂₄N₄O₃ and a molecular weight of 428.5 g/mol . Its structure integrates three distinct pharmacophoric elements: a chromen-4-one (flavone) core, a piperazine ring, and a 2-phenyl-1H-imidazole moiety . This deliberate molecular design results in a compound with significant potential for pharmaceutical research, particularly in the development of new therapeutic agents . The presence of the chromen-4-one and piperazine structures is suggested to contribute to favorable biological availability and selectivity, making this hybrid compound a valuable tool for probing complex biological processes . Its primary research value lies in the areas of signal transduction inhibition and enzyme modulation . The compound is part of a growing class of molecular hybrids, a strategy in modern drug discovery aimed at overcoming challenges like antibiotic resistance by combining multiple active pharmacophores into a single entity to impair resistance development and improve efficacy . Researchers are exploring its potential applications in areas such as cancer and neurodegenerative diseases, where targeted inhibition of key enzymes and pathways is of paramount interest . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c30-21-18-23(32-22-9-5-4-8-20(21)22)25(31)29-16-13-27(14-17-29)12-15-28-11-10-26-24(28)19-6-2-1-3-7-19/h1-11,18H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZGAVKGPPPDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one is a synthetic derivative that combines structural elements from imidazole and chromenone moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The compound's structure can be broken down into three key components:

  • Imidazole Ring : Known for its role in various biological processes and potential as an antitumor agent.
  • Piperazine Moiety : Often associated with psychoactive drugs but also shows promise in anticancer activity.
  • Chromenone Backbone : Exhibits antioxidant properties and has been linked to various biological effects.

The molecular weight of the compound is approximately 428.5 g/mol , which is relevant for pharmacokinetic studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including those similar to our compound. For example, a related imidazole derivative demonstrated significant antiproliferative activity against several cancer cell lines, exhibiting an IC50 value of 4.07 µM against HeLa cells, indicating strong cytotoxicity compared to conventional chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
4fHeLa4.075-FU18.53
4fA5492.96MTX12.00
4fSGC-790110.96Doxorubicin5.00

The selectivity index for these compounds suggests that they preferentially target tumor cells over normal cells, indicating a potentially favorable therapeutic window .

The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. Specifically, it has been observed that treatment with related imidazole compounds leads to:

  • Increased expression of pro-apoptotic proteins such as Bax .
  • Decreased levels of anti-apoptotic proteins like Bcl-2 , thereby promoting cell death .

Figure 1: Mechanism of Apoptosis Induction
Mechanism of Apoptosis Induction

Inhibition of Cytochrome P450 Enzymes

Another area of interest is the inhibition of cytochrome P450 enzymes, particularly CYP24A1, which is involved in vitamin D metabolism and has implications in cancer progression. Compounds similar to our target have shown inhibitory activity with IC50 values ranging from 0.3 µM to 72 µM , suggesting potential for further development as therapeutic agents .

Case Studies

In a recent case study involving the evaluation of imidazole derivatives, researchers found that structural modifications significantly impacted biological activity. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity against various cancer cell lines, reinforcing the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Activity vs. PARP-1 Inhibitors (): The target compound shares structural similarities with PARP-1 inhibitors (e.g., 13g, 13h), which feature a piperazine-linked heterocyclic core. However, replacing the thienoimidazole with chromen-4-one may alter target selectivity due to differences in π-π stacking and hydrogen-bonding interactions . Electron-withdrawing groups (e.g., Br, CN) in 13g and 13h enhance PARP-1 inhibition by stabilizing ligand-enzyme interactions. The target compound’s phenylimidazole group may mimic this effect.

Antimicrobial Activity () :

  • Piperazine-ethyl-imidazole derivatives with chlorophenyl substituents (e.g., 4-chlorophenyl-phenylmethyl ) exhibit potent antimicrobial activity (MIC 3.1–25 μg/mL). The target compound’s phenyl group may confer similar lipophilicity for membrane penetration but lacks the chlorophenyl moiety linked to enhanced activity .

Impact of Core Modifications: Chromen-4-one vs. Chromen-2-one (): Chromen-2-one derivatives (e.g., 4e, 4f) are synthesized with hydroxybenzyl-piperazine-propoxy chains. The 4-one isomer in the target compound may offer improved metabolic stability due to reduced susceptibility to oxidative degradation . Piperazine vs. Piperazine’s secondary amines enable stronger hydrogen bonding .

Physicochemical Properties :

  • The target compound’s molecular weight (~455.4 g/mol, inferred from ) exceeds that of furan-based analogs (e.g., CAS 1797720-22-9, 350.4 g/mol), suggesting higher hydrophobicity. This may influence pharmacokinetics, such as absorption and half-life .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one?

Methodological Answer:
The synthesis typically involves coupling the chromen-4-one core with a functionalized piperazine-imidazole moiety. Key steps include:

  • Step 1: Synthesis of the chromen-4-one carboxylic acid derivative via Claisen-Schmidt condensation or Friedel-Crafts acylation .
  • Step 2: Activation of the carbonyl group using reagents like SOCl₂ or coupling agents (e.g., DCC, HATU) to form an acyl chloride or active ester intermediate .
  • Step 3: Coupling the activated carbonyl with the piperazine-ethyl-imidazole fragment under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) .
  • Step 4: Purification via column chromatography or recrystallization, monitored by TLC or HPLC .

Critical Considerations:

  • Optimize reaction time and temperature to minimize by-products (e.g., over-alkylation or hydrolysis) .
  • Use anhydrous solvents to prevent decomposition of reactive intermediates .

Basic: How should researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer:

  • Spectroscopic Analysis:
    • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
    • NMR (¹H/¹³C): Assign peaks for the chromen-4-one aromatic protons (δ 6.5–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and imidazole protons (δ 7.0–8.0 ppm) .
    • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions .

Validation: Cross-reference experimental data with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .

Advanced: How can researchers investigate the compound’s mechanism of interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Kinetic Studies:
    • Determine Ki (inhibition constant) and kinact (maximal inactivation rate) using time-dependent enzyme assays (e.g., dextromethorphan O-demethylase activity for CYP2D6) .
    • Validate NADPH dependency to confirm mechanism-based inactivation .
  • Trapping Experiments:
    • Incubate the compound with CYP enzymes and nucleophiles (e.g., glutathione or N-acetylcysteine) to trap reactive intermediates. Analyze adducts via LC-MS/MS .
  • Structural Analysis:
    • Use SDS-PAGE and Western blotting to detect apoprotein adducts with mass shifts corresponding to the compound’s molecular weight .

Contradiction Resolution: If inactivation is observed without heme modification, prioritize apoprotein adduction studies over heme-binding assays .

Advanced: How can structure-activity relationship (SAR) contradictions between this compound and its analogs be resolved?

Methodological Answer:

  • Comparative Assays: Test analogs with systematic modifications (e.g., piperazine substitution, imidazole ring substituents) in target-specific assays (e.g., kinase inhibition, receptor binding) .
  • Computational Modeling:
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with the chromen-4-one carbonyl) .
    • Use MD simulations to assess conformational stability in target binding pockets .
  • Data Normalization: Account for variables like solubility and metabolic stability using logP calculations and microsomal stability assays .

Advanced: What strategies mitigate by-product formation during the synthesis of this compound?

Methodological Answer:

  • Optimized Reaction Conditions:
    • Use non-polar solvents (e.g., benzene or toluene) to suppress hydrolysis of the acyl chloride intermediate .
    • Employ catalytic bases (e.g., DMAP) to accelerate coupling while minimizing side reactions .
  • By-Product Identification:
    • Monitor reactions in real-time using LC-MS to detect early-stage impurities .
    • Isolate by-products via preparative TLC and characterize them spectroscopically to adjust stoichiometry or reaction time .

Case Study: In chromenone-piperazine couplings, reducing excess acyl chloride and maintaining temperatures <80°C reduced dimerization by 40% .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (category 2A irritant) .
  • Engineering Controls: Use fume hoods for synthesis and purification steps to avoid inhalation of fine powders .
  • Waste Disposal: Neutralize acidic/basic residues before disposal and comply with EPA guidelines for organic solvents .

Advanced: How can crystallography elucidate the compound’s binding mode to biological targets?

Methodological Answer:

  • Co-crystallization: Soak pre-formed protein crystals (e.g., kinases or CYP enzymes) with the compound at saturating concentrations .
  • Data Collection/Refinement:
    • Use synchrotron radiation for high-resolution data collection.
    • Refine structures with SHELXL, focusing on electron density maps for the compound-protein interface .
  • Validation: Cross-validate with mutagenesis studies (e.g., alanine scanning of key binding residues) .

Example: In CYP2D6 studies, crystallography revealed covalent adduction of the imidazole ethyl group to active-site residues, explaining irreversible inactivation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.